![molecular formula C15H24ClFN2O B13155074 3-(Aminomethyl)-N-[(4-fluorophenyl)methyl]-5-methylhexanamide hydrochloride](/img/structure/B13155074.png)
3-(Aminomethyl)-N-[(4-fluorophenyl)methyl]-5-methylhexanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-N-[(4-fluorophenyl)methyl]-5-methylhexanamide hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminomethyl group, a fluorophenyl group, and a methylhexanamide backbone. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-N-[(4-fluorophenyl)methyl]-5-methylhexanamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Aminomethyl Intermediate: This step involves the reaction of a suitable amine with formaldehyde and hydrogen cyanide to form the aminomethyl group.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the aminomethyl intermediate.
Formation of the Methylhexanamide Backbone: The final step involves the coupling of the fluorophenyl-aminomethyl intermediate with a suitable hexanoic acid derivative under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Aminomethyl)-N-[(4-fluorophenyl)methyl]-5-methylhexanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce amines.
Applications De Recherche Scientifique
3-(Aminomethyl)-N-[(4-fluorophenyl)methyl]-5-methylhexanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)-N-[(4-fluorophenyl)methyl]-5-methylhexanamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Paroxetine Related Compound G: This compound shares structural similarities with 3-(Aminomethyl)-N-[(4-fluorophenyl)methyl]-5-methylhexanamide hydrochloride, including the presence of a fluorophenyl group.
4-(Aminomethyl)-3-Fluorophenol Hydrochloride: Another similar compound with a fluorophenyl group and an aminomethyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form also enhances its solubility, making it more versatile for various applications.
Propriétés
Formule moléculaire |
C15H24ClFN2O |
|---|---|
Poids moléculaire |
302.81 g/mol |
Nom IUPAC |
3-(aminomethyl)-N-[(4-fluorophenyl)methyl]-5-methylhexanamide;hydrochloride |
InChI |
InChI=1S/C15H23FN2O.ClH/c1-11(2)7-13(9-17)8-15(19)18-10-12-3-5-14(16)6-4-12;/h3-6,11,13H,7-10,17H2,1-2H3,(H,18,19);1H |
Clé InChI |
BLDMNSPPIFSCPY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CC(=O)NCC1=CC=C(C=C1)F)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


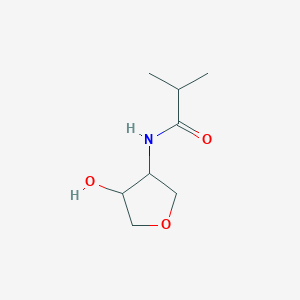
![5-Bromoimidazo[1,2-a]pyrimidine](/img/structure/B13154992.png)
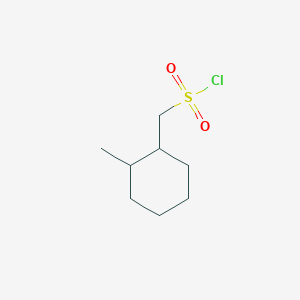

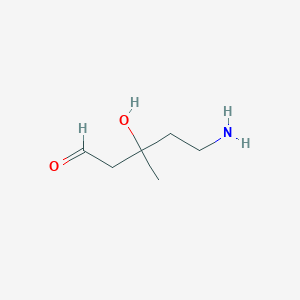
![1-[1-(Aminomethyl)cyclohexyl]-2-methylpropan-1-ol](/img/structure/B13155017.png)

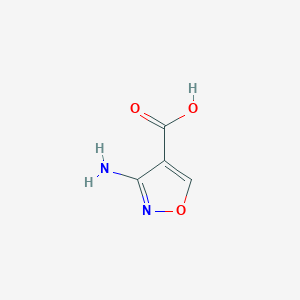
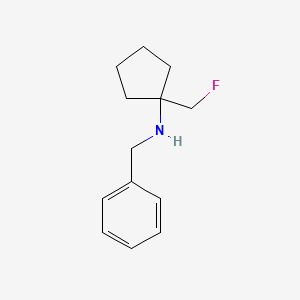

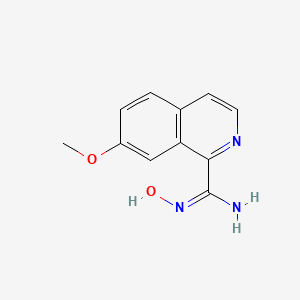
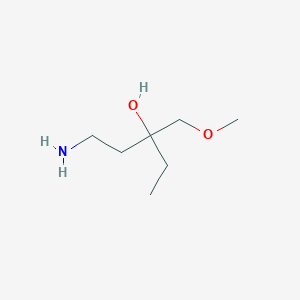

![(2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine](/img/structure/B13155068.png)
